2-Ethoxyethyl methacrylate chemical properties and structure
2-Ethoxyethyl methacrylate chemical properties and structure
An In-depth Technical Guide to 2-Ethoxyethyl Methacrylate (B99206): Chemical Properties, Structure, and Experimental Protocols
Introduction
2-Ethoxyethyl methacrylate (2-EOEMA) is a methacrylate ester monomer utilized in the synthesis of various polymers.[1][2] Its chemical structure, featuring both an ether and an ester group, imparts specific properties to the resulting polymers, such as flexibility and improved processability.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and key experimental protocols related to 2-Ethoxyethyl methacrylate for researchers, scientists, and professionals in drug development and material science.
Chemical Structure
The structure of 2-Ethoxyethyl methacrylate consists of a methacrylate group linked to an ethoxyethyl group. Its IUPAC name is 2-ethoxyethyl 2-methylprop-2-enoate.[3]
Caption: Chemical structure of 2-Ethoxyethyl methacrylate (C8H14O3).
Core Chemical and Physical Properties
The fundamental properties of 2-Ethoxyethyl methacrylate are summarized in the table below. These data are critical for handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C8H14O3 | [3][4][5][6][7] |
| Molecular Weight | 158.19 g/mol | [3][4][6][7][8] |
| Appearance | Colorless liquid | [3][4] |
| Density | 0.96 - 0.964 g/cm³ at 20-25 °C | [4][5] |
| Boiling Point | >185 °C (decomposition)[4], 91-93 °C / 35 mmHg | [4][5] |
| Water Solubility | 17.05 g/L at 20 °C | [4] |
| Refractive Index (n20/D) | 1.429 | [5] |
| Vapor Pressure | 9.6 Pa at 20 °C | [4] |
| Log Kow (Octanol/Water Partition Coefficient) | 1.8 at 23 °C | [4][5] |
| Autoignition Temperature | 209 °C | [5] |
| CAS Number | 2370-63-0 | [4][6][7] |
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of 2-Ethoxyethyl methacrylate are crucial for its application in research and development.
Synthesis Protocols
1. Synthesis via Transesterification (Reactive Distillation)
This method involves the reaction of methyl methacrylate with ethoxyethanol.[9]
-
Reactants: Methyl methacrylate, ethoxyethanol.
-
Catalyst: Sodium carbonate.[9]
-
Polymerization Inhibitor: Tetramethyl piperidine (B6355638) nitrogen oxygen free radical tris phosphite.[9]
-
Procedure:
-
Charge a reactor with 1390g of methyl methacrylate and 500g of ethoxyethanol.[9]
-
Add 18.9g of sodium carbonate as the catalyst and 1.89g of the polymerization inhibitor.[9]
-
Employ a reactive distillation ester interchange process.
-
Following the reaction, distill the product mixture under reduced pressure to remove excess methyl methacrylate.[9]
-
Subsequently, remove the catalyst and inhibitor to obtain the final 2-Ethoxyethyl methacrylate product.[9]
-
2. Synthesis from Methacryloyl Chloride and Ethoxyethanol
This is a two-step classical synthesis approach.[5]
-
Reactants: Methacrylic acid, phosphorus trichloride (B1173362), ethoxyethanol.[5]
-
Catalyst: Tin tetrachloride (for the first step).[5]
-
Procedure:
Polymerization Protocols
1. Free Radical Copolymerization with Acrylic Acid (AA)
This protocol describes the synthesis of a copolymer of acrylic acid and 2-Ethoxyethyl methacrylate.[1]
-
Monomers: Acrylic Acid (AA), 2-Ethoxyethyl methacrylate (2-EOEMA).
-
Initiator: Benzoyl peroxide (BPO).[1]
-
Solvent: Acetone (B3395972).[1]
-
Procedure:
-
Purify the initiator, benzoyl peroxide, by recrystallization from a chloroform-methanol mixture and dry under a high vacuum.[1]
-
In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, combine the monomers (e.g., 1:1 molar ratio of AA and 2-EOEMA), acetone (70% by volume), and benzoyl peroxide (0.5 wt%).[1]
-
Immerse the flask in an oil bath maintained at 60 °C.
-
Conduct the reaction under a nitrogen atmosphere to prevent oxygen inhibition.[1]
-
Allow the copolymerization to proceed for 7-8 hours to reach a monomer conversion of approximately 15%.[1]
-
Terminate the polymerization by cooling the reaction mixture to room temperature.[1]
-
Precipitate the resulting viscous copolymer product in excess diethyl ether to remove unreacted monomers.[1]
-
Collect the precipitated copolymer by filtration and dry it under a vacuum at 40 °C until a constant weight is achieved.[1]
-
2. Free Radical Copolymerization with Methyl Methacrylate (MMA)
This method details the copolymerization of 2-EOEMA with methyl methacrylate.[2][10]
-
Monomers: Methyl Methacrylate (MMA), 2-Ethoxyethyl methacrylate (2-EOEMA).
-
Procedure:
-
Wash both MMA and 2-EOEMA monomers with a 5% aqueous NaOH solution, followed by water. Dry them over anhydrous CaCl2.[2][10]
-
In a 250 mL three-necked round-bottom flask, place calculated amounts of 2-EOEMA, MMA, 1,4-dioxane, and 0.5% AIBN for the desired monomer composition.[2]
-
Place the flask in an oil bath at 60°C with continuous stirring under an inert nitrogen atmosphere.[2]
-
Allow the reaction to proceed to a conversion of less than 15%.[2]
-
Stop the polymerization by cooling the reaction mixture to room temperature.[2]
-
Logical Workflows
The process of free radical polymerization is a fundamental application of 2-Ethoxyethyl methacrylate. The following diagram illustrates a generalized workflow for this process.
Caption: Workflow for free radical copolymerization of 2-Ethoxyethyl methacrylate.
Applications and Safety
2-Ethoxyethyl methacrylate is primarily used as a monomer for synthesizing polymers with applications in various fields. It has been historically used in nail enhancement products.[4] Polymers derived from it are explored for biomedical applications, such as in drug delivery and as film-forming substrates for medical use, due to their flexibility and biocompatibility.[1][5]
Safety and Handling:
-
2-Ethoxyethyl methacrylate is considered a hazardous substance that can cause skin, eye, and respiratory system irritation.[5][11][12]
-
It is combustible and poses a slight fire hazard when exposed to heat or flame.[11]
-
Due to its sensitizing potential, skin contact should be avoided.[3]
-
Proper personal protective equipment, including gloves and eye protection, should be worn when handling.[11][12]
-
Work should be conducted in a well-ventilated area.[11]
-
For storage, it is recommended to keep containers sealed in a cool, dry, well-ventilated area, away from ignition sources.[5][11] The monomer is often stabilized with an inhibitor like hydroquinone (B1673460) to prevent spontaneous polymerization.[5][8]
References
- 1. ijfmr.com [ijfmr.com]
- 2. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 3. 2-Ethoxyethyl methacrylate | C8H14O3 | CID 71404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 2-Ethoxyethyl methacrylate [chembk.com]
- 6. 2-Ethoxyethyl methacrylate (CAS 2370-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-Ethoxyethyl methacrylate [webbook.nist.gov]
- 8. 2-エトキシエチルメタクリレート contains 100 ppm hydroquinone monomethyl ether as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN103755564A - Preparation method for ethoxyethyl methacrylate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. guidechem.com [guidechem.com]

